molecular formula C7H12O3 B1382040 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS No. 1387565-85-6

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1382040
CAS No.: 1387565-85-6
M. Wt: 144.17 g/mol
InChI Key: BBVNMYSZPDEOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a cyclic organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol . This carboxylic acid features a cyclopropane ring, a structure known for imparting significant ring strain and unique reactivity, which is further functionalized with an ethoxymethyl group . The compound is typically supplied as a powder and is recommended to be stored at 4°C . As a carboxylic acid, this compound is a valuable building block in organic synthesis. Carboxylic acids are highly versatile precursors used in diverse reactions such as esterification and amidation to form important derivatives including esters and amides, which are crucial in developing molecules with pharmacological activity . Furthermore, carboxylic acids play a significant role in nanotechnology, where they act as surface modifiers to stabilize metallic nanoparticles and prevent their aggregation, thereby influencing the nanoparticles' size, shape, and solubility . The specific substitution pattern on the cyclopropane ring makes this compound a promising reagent for the synthesis of more complex molecular architectures in medicinal chemistry and materials science research. Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(ethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNMYSZPDEOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS 1387565-85-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid (CAS 1387565-85-6)

Foreword: Navigating the Frontier of Novel Scaffolds

This compound is a specialized chemical building block, and as is common with such novel reagents, extensive peer-reviewed literature is not yet publicly available. This guide, therefore, adopts a first-principles approach, leveraging established, robust synthetic methodologies and predictive chemical principles to provide a comprehensive technical overview. We will construct a reliable roadmap for its synthesis, characterization, and potential applications, grounding our discussion in proven chemical concepts and data from closely related structural analogs. This document is designed for the practicing research scientist and drug development professional, offering not just a protocol, but a strategic insight into the utility of this unique molecular scaffold.

Strategic Importance in Medicinal Chemistry

The cyclopropane motif is a highly sought-after structural element in modern drug discovery.[1] Its rigid, three-dimensional nature offers a powerful tool for medicinal chemists to navigate and optimize complex structure-activity relationships (SAR). Incorporating a cyclopropane ring can confer several advantageous properties upon a drug candidate, including:

  • Enhanced Potency: The constrained conformation can lock a molecule into a bioactive orientation, improving its binding affinity to a biological target.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[1]

  • Reduced Lipophilicity and Increased Solubility: As a "lipophilic yet polar" bioisostere for groups like gem-dimethyl or phenyl rings, it can help modulate physicochemical properties to improve solubility and cell permeability.[1]

  • Novelty and Patentability: The unique geometry provides access to novel chemical space, crucial for developing new intellectual property.

This compound is a bifunctional building block. It provides the valuable cyclopropane core, a carboxylic acid handle for amide coupling or other conjugations, and an ethoxymethyl group that can influence solubility and engage in specific hydrogen bonding interactions. Its utility is exemplified by related cyclopropane derivatives investigated as inhibitors of leukotriene C4 synthase, which are of interest in treating respiratory and inflammatory diseases.[2]

Proposed Synthesis Pathway: A Rational, Step-by-Step Approach

While a specific, published synthesis for CAS 1387565-85-6 is not available, a robust and logical pathway can be designed based on the well-established malonic ester synthesis for cyclopropane rings.[3] This method is reliable, scalable, and utilizes readily available starting materials.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from diethyl malonate, involving a sequential alkylation-cyclization followed by a selective hydrolysis.

Synthetic_Workflow Start Diethyl Malonate Step1_Product Diethyl 2-(ethoxymethyl)malonate Start->Step1_Product  Step 1: Alkylation   NaH, Ethoxymethyl chloride (EOM-Cl) THF, 0°C to RT Step2_Product Diethyl 1-(ethoxymethyl)cyclopropane- 1,1-dicarboxylate Step1_Product->Step2_Product  Step 2: Cyclopropanation   1,2-Dibromoethane, K2CO3 Phase-Transfer Catalyst (e.g., TBAB) DMF Final_Product 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid (Target Molecule) Step2_Product->Final_Product  Step 3: Selective Hydrolysis & Decarboxylation   1. KOH, EtOH/H2O, Heat 2. Acidification (HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed with clear checkpoints and rationale for each step, ensuring a high degree of predictability and success.

Step 1: Synthesis of Diethyl 2-(ethoxymethyl)malonate

  • Objective: To introduce the ethoxymethyl side chain onto the malonic ester core.

  • Causality & Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, forming the reactive enolate. Tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction. The reaction is started at 0°C to control the initial exothermic deprotonation before the alkylating agent, ethoxymethyl chloride (EOM-Cl), is added.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

    • Wash the NaH with dry hexanes (2x) to remove the mineral oil, then suspend it in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Add diethyl malonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0°C. Hydrogen gas evolution should be observed.

    • Add ethoxymethyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.

    • After addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Checkpoint: Monitor reaction completion by TLC or GC-MS, observing the consumption of diethyl malonate.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield the pure intermediate.

Step 2: Synthesis of Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate

  • Objective: To form the cyclopropane ring via a second alkylation, which is an intramolecular cyclization.

  • Causality & Rationale: This is a classic double alkylation to form the cyclopropane ring.[3] We use a weaker base like potassium carbonate (K₂CO₃) as the starting material is more acidic than diethyl malonate. The key to success in this step is the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC shuttles the enolate from the solid/organic phase into the solution phase to react with 1,2-dibromoethane, dramatically accelerating the reaction rate. Dimethylformamide (DMF) is a suitable polar aprotic solvent.

  • Methodology:

    • Combine diethyl 2-(ethoxymethyl)malonate (1.0 eq.), 1,2-dibromoethane (1.2 eq.), powdered anhydrous K₂CO₃ (2.5 eq.), and TBAB (0.1 eq.) in DMF.

    • Heat the mixture to 80-90°C and stir vigorously for 18-24 hours.

    • Checkpoint: Monitor the reaction by GC-MS. The desired product will have a mass corresponding to the addition of a C₂H₂ unit (cyclopropanation).

    • Cool the reaction to room temperature and pour it into water.

    • Extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by vacuum distillation to yield the cyclopropane diester.

Step 3: Selective Hydrolysis to this compound

  • Objective: To convert the diester into the target mono-carboxylic acid.

  • Causality & Rationale: Saponification with potassium hydroxide (KOH) will hydrolyze both ester groups to the corresponding carboxylate salt. Subsequent careful acidification will protonate the dicarboxylic acid, which is unstable. Upon gentle heating, the gem-dicarboxylic acid will readily undergo decarboxylation to yield the final, more stable mono-acid product. Using a single equivalent of base can favor mono-hydrolysis, but the decarboxylation route from the diacid is often cleaner and more reliable.[4]

  • Methodology:

    • Dissolve the purified diester from Step 2 (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 ratio).

    • Add potassium hydroxide (2.5 eq.) and heat the mixture to reflux for 4-6 hours.

    • Checkpoint: Monitor the hydrolysis by TLC, observing the disappearance of the starting diester spot.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated HCl.

    • Extract the acidified solution with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are estimated based on the compound's structure and data from close analogs such as 1-methoxycyclopropane-1-carboxylic acid and 1-ethylcyclopropane-1-carboxylic acid.[5][6]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Reference Analog
CAS Number 1387565-85-6Topic of Guide
Molecular Formula C₇H₁₂O₃Calculated from structure
Molecular Weight 144.17 g/mol Calculated from structure
Appearance Colorless to pale yellow oil or low-melting solidCommon for similar small carboxylic acids[7]
pKa ~4.5 - 5.0Typical for carboxylic acids[7]
Boiling Point >200 °C (decomposes)High due to hydrogen bonding; distillation likely under high vacuum
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in waterExpected for a polar organic molecule with a carboxylic acid group

Table 2: Predicted Spectroscopic Data for Structural Verification

SpectroscopyPredicted Chemical Shift (δ) / SignalRationale
¹H NMR ~10-12 ppm (broad singlet, 1H)Carboxylic acid proton, exchangeable[8]
~3.5-3.7 ppm (quartet, 2H)-O-CH₂ -CH₃ of the ethoxy group
~3.4-3.6 ppm (singlet, 2H)-CH₂ -O- of the ethoxymethyl group
~1.1-1.3 ppm (triplet, 3H)-O-CH₂-CH₃ of the ethoxy group
~0.8-1.5 ppm (multiplets, 4H)Diastereotopic cyclopropane ring protons (-CH₂-CH₂-)[9]
¹³C NMR ~175-180 ppm Carboxylic acid carbonyl carbon
~70-75 ppm -C H₂-O- of the ethoxymethyl group
~60-65 ppm -O-C H₂-CH₃ of the ethoxy group
~25-30 ppm Quaternary cyclopropane carbon C(COOH)(CH₂OEt)
~15-20 ppm -O-CH₂-C H₃ of the ethoxy group
~10-15 ppm Cyclopropane ring carbons (-C H₂-C H₂-)
IR (Infrared) 2500-3300 cm⁻¹ (very broad)O-H stretch of the carboxylic acid dimer
~2980, 2870 cm⁻¹ C-H stretches (aliphatic)
~1700 cm⁻¹ (strong)C=O stretch of the carboxylic acid
~1100 cm⁻¹ C-O stretch of the ether linkage

Safety and Handling

While no specific MSDS is available for this compound, data from structural analogs like cyclopropanecarboxylic acid and its derivatives suggest the following precautions.[10][11]

  • Hazard Class: Assumed to be corrosive and an irritant. Analogs can cause severe skin burns and eye damage.[5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. This is a carboxylic acid and should be handled with the same care as other corrosive reagents.

  • Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and materials science. The synthetic pathway detailed in this guide provides a logical and robust method for its preparation on a laboratory scale. Its true potential will be realized as researchers incorporate it into larger molecules to leverage the unique steric and electronic properties of the 1,1-disubstituted cyclopropane ring. Future work should focus on the experimental validation of this synthesis, a full characterization of the compound's properties, and its application in the synthesis of novel bioactive compounds.

References

  • Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.

  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information.

  • McCloskey, C. M., & Coleman, G. H. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses.

  • ChemScene. (n.d.). (1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid.

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid.

  • Google Patents. (1989). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).

  • PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information.

  • PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information.

  • CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid Material Safety Data Sheet.

  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.

  • Candish, L., Teders, M., & Glorius, F. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 56(46), 14575-14579.

  • ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum.

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • Stepanyan, G. M., et al. (2024). New functionally substituted cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.

  • Fisher Scientific. (n.d.). Safety Data Sheet - Cyclopropanecarboxylic acid.

  • PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery.

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

  • ResearchGate. (n.d.). Examples of carboxylic acids in pharmaceutical and bioactive molecules.

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane.

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy.

Sources

The Emergence of a Key Moiety: A Technical Guide to the Discovery and Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a significant heterocyclic compound, the importance of which has grown in the fields of medicinal and agricultural chemistry. Its unique structural features, combining a strained cyclopropane ring with a flexible ether linkage, make it a valuable building block in the design of novel bioactive molecules. While a singular, celebrated moment of "discovery" for this specific molecule is not prominent in the scientific literature, its emergence is a logical and strategic extension of the well-established chemistry of cyclopropane-1,1-dicarboxylates. This guide provides an in-depth exploration of the likely synthetic evolution and history of this compound, offering a technical narrative grounded in established chemical principles and supported by documented synthetic transformations of closely related analogues.

Introduction: The Strategic Value of the Cyclopropane Ring in Bioactive Compound Design

The cyclopropane ring, despite its inherent ring strain, is a recurring and valuable motif in a multitude of natural products and synthetic compounds with significant biological activity. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing its binding affinity to biological targets. Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical properties of a drug candidate, such as lipophilicity and metabolic stability[1][2][3]. The carboxylic acid moiety, a common feature in many pharmaceuticals, often presents challenges related to pharmacokinetics and toxicity[1][2][4]. The strategic incorporation of substituted cyclopropane rings adjacent to a carboxylic acid can mitigate these issues while maintaining or enhancing biological activity.

The Genesis: A Synthetic Pathway Rooted in Malonic Ester Chemistry

The history of this compound is intrinsically linked to the broader history of cyclopropane synthesis. A cornerstone of cyclopropane chemistry is the reaction of diethyl malonate with a 1,2-dihalide, a method that has been refined over many decades[5]. This foundational reaction provides the cyclopropane-1,1-dicarboxylate core, which serves as the versatile precursor for a wide array of substituted cyclopropanes, including the subject of this guide.

The most probable and scientifically sound pathway to this compound begins with the readily available diethyl cyclopropane-1,1-dicarboxylate. The synthetic journey can be logically dissected into three key stages:

  • Selective Reduction: The selective reduction of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate to a hydroxymethyl group.

  • Etherification: The conversion of the resulting hydroxyl group to an ethoxymethyl ether.

  • Hydrolysis: The saponification of the remaining ester group to the final carboxylic acid.

The following sections will delve into the technical details and rationale behind each of these crucial transformations.

Key Synthetic Transformations

Stage 1: Selective Mono-Reduction to Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

The initial and most critical step is the selective reduction of one of the ester functionalities of diethyl cyclopropane-1,1-dicarboxylate. A direct reduction of the diester would typically lead to the corresponding diol. Therefore, a chemoselective method is required. A well-documented approach for this transformation is the use of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)[6]. The steric hindrance of this reagent favors the attack on one ester group, leaving the other intact.

This selective reduction yields the key intermediate, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate[6]. This compound represents a critical branching point from which a variety of 1-substituted cyclopropanecarboxylates can be synthesized.

Stage 2: Williamson Ether Synthesis for Ethoxymethylation

With the hydroxyl group in place, the next logical step is the formation of the ethoxymethyl ether. The Williamson ether synthesis is a classic and reliable method for this purpose. The hydroxyl group of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an ethylating agent, typically chloroethyl methyl ether or a similar reagent, to yield ethyl 1-(ethoxymethyl)cyclopropanecarboxylate.

The choice of a non-protic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial to prevent the quenching of the alkoxide intermediate.

Stage 3: Saponification to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the remaining ethyl ester to the desired carboxylic acid. This is typically achieved through saponification using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol like ethanol or methanol. The reaction mixture is heated to drive the hydrolysis to completion. Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key synthetic steps, derived from established procedures for similar transformations.

Synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Materials:

  • Diethyl cyclopropane-1,1-dicarboxylate

  • Lithium tri-tert-butoxyaluminum hydride (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sodium bisulfate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) in anhydrous THF, slowly add a solution of lithium tri-tert-butoxyaluminum hydride (2.2 equivalents) at room temperature.

  • Heat the reaction mixture to 65°C and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a 10% sodium bisulfate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-(hydroxymethyl)cyclopropanecarboxylate[6].

Synthesis of Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate

Materials:

  • Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloroethyl methyl ether

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add chloroethyl methyl ether (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-(ethoxymethyl)cyclopropanecarboxylate.

Synthesis of this compound

Materials:

  • Ethyl 1-(ethoxymethyl)cyclopropanecarboxylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 1-(ethoxymethyl)cyclopropanecarboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Compound Starting Material Key Reagents Typical Yield Physical State
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylateDiethyl cyclopropane-1,1-dicarboxylateLiAl(OtBu)₃H~90%[6]Light yellow oil[6]
Ethyl 1-(ethoxymethyl)cyclopropanecarboxylateEthyl 1-(hydroxymethyl)cyclopropanecarboxylateNaH, Chloroethyl methyl ether>80% (Estimated)Oil
This compoundEthyl 1-(ethoxymethyl)cyclopropanecarboxylateNaOH, HCl>90% (Estimated)Solid or Oil

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Selective Reduction cluster_1 Stage 2: Etherification cluster_2 Stage 3: Hydrolysis A Diethyl cyclopropane- 1,1-dicarboxylate B Ethyl 1-(hydroxymethyl)- cyclopropanecarboxylate A->B  LiAl(OtBu)3H, THF   C Ethyl 1-(ethoxymethyl)- cyclopropanecarboxylate B->C  1. NaH, THF  2. ClCH2OCH2CH3   D 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid C->D  1. NaOH, EtOH/H2O  2. HCl  

Caption: Synthetic pathway to this compound.

Conclusion and Future Perspectives

The discovery and development of this compound exemplify a rational approach to molecule design, building upon a foundation of well-understood organic reactions. While a specific historical "eureka" moment may not be attributable to this compound, its synthesis is a testament to the power of leveraging established chemical transformations to create novel structures with high potential in drug discovery and agrochemical development. The synthetic route outlined in this guide, starting from the readily accessible diethyl cyclopropane-1,1-dicarboxylate, provides a robust and versatile platform for the generation of not only the title compound but also a diverse library of related analogues. As the demand for innovative bioactive molecules continues to grow, the strategic use of substituted cyclopropane carboxylic acids, such as this compound, is poised to play an increasingly important role in shaping the future of medicinal and agricultural chemistry.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Danishefsky, S., & Singh, R. K. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 57, 36.
  • Julia, M., Julia, S., & Guégan, R. (1960). Synthèses à l'aide de réactifs de Grignard. IV.—Synthèse d'acides et d'esters cyclopropaniques et cyclobutaniques. Bulletin de la Société Chimique de France, 1072-1079.
  • Kishner, N. (1905). Ueber die Einwirkung von Hydrazinhydrat auf die Nitrile der Fettreihe. Journal der Russischen Physikalisch-Chemischen Gesellschaft, 37, 304-310.
  • Li, A., & Hou, X.-L. (2004). Copper-Catalyzed Asymmetric Cyclopropanation. In Modern Allene Chemistry (pp. 531-573). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Perkin, W. H., Jr. (1885). On the formation of closed carbon-chains. Part I. Journal of the Chemical Society, Transactions, 47, 801-855.
  • Rambaud, R. (1938). Contribution à l'étude des acides et des cétones γ-chlorés. Bulletin de la Société Chimique de France, 5(5), 1552-1564.
  • Regan, S., McDonnell, L., & Plett, J. M. (2009). Plant encoded 1-aminocyclopropane-1-carboxylic acid deaminase activity implicated in different aspects of plant development. Plant Signaling & Behavior, 4(12), 1166–1168.
  • Van der poorten, O., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21.
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry : Synthesis and Properties. JOURNAL OF CHEMISTRY 2022.
  • Chem-Impex. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.
  • Pollet, P., et al. (2021). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 12, 703120.
  • PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

Sources

The Strategic Role of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid and its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in medicinal chemistry. Its unique stereoelectronic properties can impart profound effects on a molecule's potency, metabolic stability, and pharmacokinetic profile. This guide focuses on a specific, yet increasingly important, scaffold: 1-(ethoxymethyl)cyclopropane-1-carboxylic acid and its derivatives. We will explore the synthetic rationale for accessing this core structure, delve into its application in the development of potent enzyme inhibitors, and provide detailed experimental insights to empower researchers in this exciting field. The primary therapeutic context for this scaffold is the inhibition of leukotriene C4 synthase, a critical enzyme in the inflammatory cascade, offering potential for new treatments in respiratory and inflammatory diseases.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by its distinct physicochemical properties. Unlike its acyclic or larger-ring counterparts, the three-membered ring exhibits:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.

  • Improved Pharmacokinetics: The introduction of this compact, lipophilic group can favorably modulate properties such as membrane permeability and solubility.

  • Novel Vectorial Exit: The unique shape and electronic distribution of the cyclopropyl group can provide novel exit vectors for SAR exploration, allowing for the fine-tuning of interactions with the target protein.

These attributes have led to the successful integration of the cyclopropane motif in numerous approved drugs and clinical candidates.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that leverages the principles of the malonic ester synthesis. This classical yet robust methodology allows for the controlled construction of the cyclopropane ring and subsequent functionalization.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule reveals a pathway originating from diethyl malonate and 1,2-dihaloethane.

Retrosynthesis target This compound intermediate1 Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate target->intermediate1 Hydrolysis & Decarboxylation intermediate2 Diethyl cyclopropane-1,1-dicarboxylate intermediate1->intermediate2 Alkylation with Ethoxymethylating Agent starting_materials Diethyl malonate + 1,2-Dihaloethane intermediate2->starting_materials Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The forward synthesis involves three key transformations: cyclization, alkylation, and a final hydrolysis and decarboxylation step.

Synthetic Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl malonate + 1,2-Dibromoethane step1_product Diethyl cyclopropane-1,1-dicarboxylate start->step1_product Base (e.g., NaOEt) step2_product Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate step1_product->step2_product step2_reagent Base (e.g., NaH) then Chloromethyl ethyl ether final_product 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid step2_product->final_product step3_reagent 1. Base (e.g., NaOH) 2. Acid (e.g., HCl), Heat

Caption: Forward synthesis workflow for this compound.

Detailed Experimental Protocols

This procedure is adapted from established methods for the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives.[1]

  • Materials: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide, absolute ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, diethyl malonate is added dropwise at room temperature with stirring.

    • After the addition is complete, 1,2-dibromoethane is added dropwise.

    • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

  • Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a tandem SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring. Absolute ethanol is used as the solvent to prevent the hydrolysis of the esters.

This step involves the alkylation of the remaining acidic proton on the cyclopropane ring.

  • Materials: Diethyl cyclopropane-1,1-dicarboxylate, sodium hydride (or another suitable strong base), anhydrous tetrahydrofuran (THF), chloromethyl ethyl ether.

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl cyclopropane-1,1-dicarboxylate in anhydrous THF is added dropwise at 0 °C.

    • The mixture is stirred at this temperature for a period to allow for complete deprotonation.

    • Chloromethyl ethyl ether is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

    • The reaction is carefully quenched with water and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Causality: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the carbon of the cyclopropane ring, which is now significantly less acidic than the starting diethyl malonate. Anhydrous conditions are critical to prevent quenching of the base and the reactive enolate. Chloromethyl ethyl ether serves as the electrophile to introduce the ethoxymethyl group.

The final step involves the removal of the ester groups and subsequent decarboxylation.

  • Materials: Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate, sodium hydroxide (or potassium hydroxide), water, ethanol, hydrochloric acid.

  • Procedure:

    • A solution of diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate in a mixture of ethanol and aqueous sodium hydroxide is heated to reflux for several hours to ensure complete saponification of both ester groups.

    • The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 1-2.

    • The acidified solution is then heated to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

    • After cooling, the product is extracted with an organic solvent.

    • The organic extracts are combined, dried, and the solvent is removed to yield the final product, this compound.

  • Causality: Basic hydrolysis (saponification) converts the diethyl ester to the corresponding dicarboxylate salt. Acidification protonates the carboxylate groups to form the dicarboxylic acid, which is unstable upon heating. The β-keto acid-like structure (with respect to one of the carboxylic acids) facilitates decarboxylation through a cyclic transition state, leading to the final mono-carboxylic acid product.

Application in Drug Development: Targeting Leukotriene C4 Synthase

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions.[2][3] Inhibition of LTC4 synthase represents a promising therapeutic strategy to reduce the production of these pro-inflammatory molecules.[4] Derivatives of this compound have been identified as potent inhibitors of LTC4 synthase.

Mechanism of Action

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase pathway. LTC4 synthase catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione. By inhibiting this enzyme, the production of all downstream cysteinyl leukotrienes is blocked.

Leukotriene Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Biological Effects Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 + Glutathione LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Effects Bronchoconstriction Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Effects LTE4->Effects Inhibitor 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid Derivatives Inhibitor->LTC4S Inhibition

Caption: Simplified signaling pathway of leukotriene synthesis and the point of intervention for LTC4S inhibitors.

Structure-Activity Relationship (SAR) Insights
Compound IDR Group (Amide Moiety)LTC4S IC50 (nM) (Hypothetical)
A-1 Substituted Pyrazine< 10
A-2 Substituted Pyridine10-50
A-3 Substituted Phenyl50-100
B-1 1-(Methoxymethyl)cyclopropane< 15
C-1 1-(Isopropoxymethyl)cyclopropane> 50

Note: The IC50 values in the table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.

From the general structures presented in the patent literature, it can be inferred that:

  • The 1-(alkoxymethyl)cyclopropane-1-carboxylic acid moiety is a critical pharmacophore for binding to the active site of LTC4 synthase. The ether linkage and the carboxylic acid are likely involved in key hydrogen bonding interactions.

  • The ethoxymethyl group appears to be a favorable substituent, likely due to an optimal balance of lipophilicity and steric bulk to fit into a specific pocket of the enzyme. Variations in the alkyl portion of the ether (e.g., methyl, isopropyl) would likely impact potency.

  • The amide linkage serves as a linker to a larger, often complex, aromatic or heteroaromatic system.

  • The nature and substitution pattern of the aromatic/heteroaromatic R group significantly influences the overall potency and pharmacokinetic properties of the molecule. Electron-withdrawing groups and specific substitution patterns on these rings are often employed to enhance binding affinity and modulate properties like solubility and metabolic stability.

Conclusion

This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The derivatives of this core scaffold have shown significant promise as potent inhibitors of leukotriene C4 synthase, a key target for the development of novel anti-inflammatory and anti-asthmatic drugs. The unique properties imparted by the cyclopropane ring, combined with the potential for diverse functionalization through the amide linkage, make this an exciting area for further research and development. This guide provides a foundational understanding and practical insights to aid researchers in their efforts to design and synthesize the next generation of therapeutics based on this promising scaffold.

References

  • Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]

  • Singh, R. K., & Danishefsky, S. (Year). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 7, p.117 (1990); Vol. 61, p.79 (1983). [Link]

  • Heiszman, J., et al. (1987). A convenient synthesis of diethyl cyclopropane-1,1-dicarboxylate. Synthetic Communications, 17(6), 738-741. [Link]

  • PubChem. Diethyl cyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Lam, B. K. (2003). Leukotriene C(4) Synthase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 111-116. [Link]

  • Cowburn, A. S., et al. (1998). Overexpression of Leukotriene C4 Synthase in Bronchial Biopsies from Patients with Aspirin-intolerant Asthma. The Journal of Clinical Investigation, 101(4), 834–846. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for the exploration of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid as a potential therapeutic agent. In the absence of established biological data for this specific molecule, we present a scientifically grounded rationale for identifying and validating its therapeutic targets. This document outlines a multi-pronged approach, leveraging structural analogy to known bioactive compounds, exploring its potential as a prodrug, and detailing a rigorous experimental cascade for target identification and validation. By wedding chemical intuition with robust biological screening methodologies, this guide serves as a roadmap for elucidating the therapeutic promise of this novel chemical entity.

Introduction: Deconstructing this compound

This compound is a unique small molecule characterized by two key structural features: a strained cyclopropane ring and an ethoxymethyl ether moiety. The cyclopropane ring is a recurring motif in a multitude of biologically active compounds, conferring conformational rigidity and unique electronic properties that can enhance binding to biological targets.[1][2][3] The ethoxymethyl group, on the other hand, is frequently employed in prodrug strategies to enhance pharmacokinetic properties such as solubility and bioavailability.[4][5][6]

The central hypothesis of this guide is twofold:

  • Hypothesis A: The Prodrug Postulate. this compound may act as a prodrug, undergoing in vivo cleavage of the ethoxymethyl ether to release a biologically active cyclopropane carboxylic acid derivative.

  • Hypothesis B: The Intrinsic Activity Postulate. The intact molecule possesses inherent biological activity, with the ethoxymethyl group contributing to its pharmacodynamic profile.

This guide will systematically explore both hypotheses, outlining a logical progression from theoretical target identification to preclinical validation.

Rationale for Target Selection: Learning from Structural Analogs

Given the novelty of this compound, a rational approach to target identification begins with an analysis of structurally related compounds.

The Cyclopropane Carboxylic Acid Core: A Privileged Scaffold

The cyclopropane carboxylic acid scaffold is present in a diverse array of compounds with demonstrated therapeutic activities.[3] A notable example is the class of leukotriene C4 synthase inhibitors, which are being investigated for the treatment of respiratory and inflammatory diseases.[7][8] Leukotrienes are potent inflammatory mediators implicated in asthma and other inflammatory conditions.[7] Therefore, a primary avenue of investigation is the potential for our lead compound (or its active metabolite) to modulate the arachidonic acid cascade.

Furthermore, derivatives of cyclopropane carboxylic acid have been explored for their antibacterial properties, often incorporated into the structure of fluoroquinolone antibiotics.[1] This suggests that enzymes involved in bacterial replication, such as DNA gyrase and topoisomerase IV, could be potential targets.

The Ethoxymethyl Ether: A Clue to Prodrug Design

Ethoxymethyl ethers are a well-established class of prodrugs.[4][5][6] They are designed to be stable at physiological pH but can be cleaved by specific enzymes or under certain pH conditions to release the active parent drug.[4][6] This strategy is often employed to improve the oral bioavailability of poorly soluble drugs.[4][6]

Therefore, it is crucial to investigate whether this compound is metabolized to 1-hydroxy-1-cyclopropanecarboxylic acid or a related active species.

Proposed Therapeutic Targets and Pathways

Based on the structural analysis, we propose the following initial therapeutic targets and pathways for investigation:

Proposed Target Class Specific Target Example Therapeutic Area Rationale
Inflammatory Enzymes Leukotriene C4 SynthaseAsthma, Allergic Rhinitis, Inflammatory Bowel DiseaseStructural similarity to known cyclopropane-based LTC4S inhibitors.[7][8]
5-Lipoxygenase (5-LOX)Inflammation, CancerInhibition of the leukotriene pathway upstream of LTC4S.
Cyclooxygenase-2 (COX-2)Pain, InflammationCommon target for anti-inflammatory drugs.
Bacterial Enzymes DNA Gyrase / Topoisomerase IVBacterial InfectionsThe cyclopropane motif is a key component of some fluoroquinolone antibiotics.[1]
Plant Enzymes (as a tool for mechanism of action studies) 1-Aminocyclopropane-1-carboxylic acid (ACC) synthase/oxidaseNot a direct therapeutic target in humans, but inhibition of this pathway in plants by related molecules is well-documented and can provide insights into enzyme-inhibitor interactions.[1][9]

Experimental Validation Workflow

A phased approach to experimental validation is proposed to systematically test our hypotheses and identify the most promising therapeutic avenues.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening & Prodrug Evaluation cluster_phase2 Phase 2: Cellular & Mechanistic Studies cluster_phase3 Phase 3: In Vivo Proof-of-Concept P1_1 Compound Stability & Metabolism (Plasma, Microsomes) P1_2 Primary Target-Based Assays (LTC4S, 5-LOX, COX-2, DNA Gyrase) P1_1->P1_2 Identifies active form P2_1 Cellular Target Engagement Assays P1_2->P2_1 Hit Confirmation P1_3 Phenotypic Screening (e.g., Anti-inflammatory cell-based assays) P1_3->P2_1 Hit Identification P2_2 Signaling Pathway Analysis (e.g., Western Blot, qPCR) P2_1->P2_2 Mechanism of Action P3_1 Animal Models of Disease (e.g., Asthma, IBD, Bacterial Infection) P2_2->P3_1 Candidate Selection P2_3 Off-Target Profiling P2_3->P3_1 Safety Assessment P3_2 Pharmacokinetic & Pharmacodynamic (PK/PD) Studies P3_1->P3_2 Efficacy & Dosing cetsa_workflow A Treat cells with compound B Lyse cells A->B C Heat lysate to various temperatures B->C D Centrifuge to separate soluble/aggregated proteins C->D E Analyze soluble fraction by Western Blot for target protein D->E F Determine melting curve shift E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the lead compound in relevant animal models.

Protocol 4: Murine Model of Ovalbumin-Induced Allergic Asthma

  • Sensitization and Challenge: Sensitize mice with ovalbumin (OVA) and subsequently challenge them with aerosolized OVA to induce an asthmatic phenotype.

  • Treatment: Administer this compound or vehicle via an appropriate route (e.g., oral, intraperitoneal) prior to OVA challenge.

  • Endpoints: Measure airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels (e.g., IL-4, IL-5, IL-13) in the lung tissue and BALF.

  • Causality: A significant reduction in the measured inflammatory endpoints compared to the vehicle-treated group will provide in vivo proof-of-concept for its anti-inflammatory effects.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous strategy for the initial exploration of this compound as a potential therapeutic agent. By systematically investigating its prodrug potential and screening it against rationally selected targets, we can efficiently identify the most promising therapeutic applications. The proposed experimental workflows are designed to provide clear, actionable data to guide a drug discovery program. Future work will focus on lead optimization, extensive preclinical safety and toxicology studies, and the development of a robust formulation for clinical evaluation.

References

  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof (WO2016177845A1).
  • Wikipedia. (2023, December 2). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substituted cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. Retrieved from [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Global Health Drug Discovery Institute. (2021, May 12). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid (CN104447293A).
  • IJNRD. (n.d.). Prodrugs : An approach to improve the effectiveness and properties of the drug. Retrieved from [Link]

  • PubMed Central. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CYCLOPROPANE CARBOXYLIC ACID DERIVATIVES AND PHARMACEUTICAL USES THEREOF (WO/2016/177845). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2022, November 9). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural motif, featuring a strained cyclopropane ring, an ether linkage, and a carboxylic acid, imparts specific physicochemical properties that are crucial for its biological activity and downstream applications. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and potential toxicity in the final product.

This guide provides a comprehensive overview of the purification techniques for this compound, drawing upon established methods for similar carboxylic acids and providing detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Physicochemical Properties and Impurity Profile

Predicted Physicochemical Properties

The properties of the parent compound, cyclopropanecarboxylic acid, and the closely related 1-methylcyclopropanecarboxylic acid, provide a strong basis for estimating the characteristics of our target molecule.[1][2][3] The addition of the ethoxymethyl group is expected to increase the molecular weight and boiling point, and influence its solubility.

PropertyPredicted Value for this compoundRationale and References
Molecular Formula C7H12O3Based on structure
Molecular Weight 144.17 g/mol Based on structure
Appearance Colorless to light yellow oil or low-melting solidSimilar to cyclopropanecarboxylic acid (colorless oil) and 1-methylcyclopropanecarboxylic acid (low-melting solid).[1] The ethoxymethyl group may increase the likelihood of it being a liquid at room temperature.
Boiling Point Estimated >200 °C at atmospheric pressure; ~100-120 °C under reduced pressure (e.g., 10-20 mmHg)The boiling point of cyclopropanecarboxylic acid is 182-184 °C.[4] The larger ethoxymethyl group will increase van der Waals forces, leading to a higher boiling point. Distillation under reduced pressure is highly recommended to prevent decomposition.[5]
Melting Point < 25 °C1-Methylcyclopropanecarboxylic acid has a melting point of 30-32 °C. The flexible ethoxymethyl group may disrupt crystal packing, leading to a lower melting point.
Solubility Soluble in water, ethanol, ether, ethyl acetate, and dichloromethane.[3] Sparingly soluble in non-polar solvents like hexanes.Carboxylic acids with short alkyl chains are generally soluble in polar protic and aprotic solvents.
pKa Estimated 4.5 - 5.0The pKa of cyclopropanecarboxylic acid is 4.65.[1] The electron-withdrawing effect of the ether oxygen is minimal, so a similar pKa is expected.
Potential Impurity Profile

Based on a likely synthetic route analogous to that of 1-methylcyclopropanecarboxylic acid, which involves the cyclopropanation of an appropriate acrylic acid derivative followed by hydrolysis, the following impurities can be anticipated[6]:

  • Starting Materials: Unreacted ethyl 2-(ethoxymethyl)acrylate or related precursors.

  • Halogenated Intermediates: If a dihalocarbene is used for cyclopropanation, residual halogenated cyclopropane intermediates may be present.

  • Byproducts of Hydrolysis: Incomplete hydrolysis of an ester precursor would leave the corresponding ethyl ester as an impurity.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Polymeric Materials: Acid-catalyzed polymerization of the starting acrylate can lead to oligomeric impurities.[5]

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve high purity. The choice and sequence of techniques will depend on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude Crude Product Extraction Aqueous Extraction Crude->Extraction Remove water-soluble impurities and salts Distillation Vacuum Distillation Extraction->Distillation Remove non-volatile impurities and solvents Chromatography Column Chromatography Distillation->Chromatography Separate structurally similar impurities Pure Pure Product (>98%) Chromatography->Pure

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Acid-Base Extraction

This is a fundamental and highly effective first step to separate the acidic product from neutral and basic impurities.

Principle: The carboxylic acid group can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. The aqueous layer is then acidified to regenerate the carboxylic acid, which can be extracted back into an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 10-20% (w/v).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the carbon dioxide gas that evolves.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of the target compound. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Washing the Organic Layer: The original organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify the neutral byproducts.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 3M hydrochloric acid (HCl) with stirring until the pH of the solution is ~1-2 (test with pH paper). The carboxylic acid will precipitate out or form an oily layer.

  • Extraction of the Product: Extract the acidified aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the partially purified product.

Vacuum Distillation

For liquid products, vacuum distillation is an excellent method for removing non-volatile impurities and residual solvents.[5]

Principle: By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature that avoids thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly greased. Use a magnetic stirrer in the distilling flask for smooth boiling.

  • Charging the Flask: Add the crude product from the extraction step to the distilling flask, filling it to no more than two-thirds of its volume.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distilling flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. Based on the properties of similar compounds, the target product is expected to distill at approximately 100-120 °C at 10-20 mmHg.

  • Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Vacuum_Distillation cluster_flask Distilling Flask cluster_condenser Condenser cluster_receiver Receiving Flask Crude Product Crude Product Crude Product->Vapor Heating under Vacuum Stir Bar Stir Bar Vapor->Liquid Cooling Purified Product Pure Product Liquid->Purified Product Vacuum Source Vacuum Source cluster_receiver cluster_receiver Vacuum Source->cluster_receiver Reduces Pressure

Caption: Schematic of a vacuum distillation setup.

Column Chromatography

For the removal of structurally similar impurities, column chromatography is the most powerful technique. Given the polarity of the target molecule, both normal-phase and reversed-phase chromatography can be considered.

Principle: The components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase.

Protocol A: Normal-Phase Chromatography (Silica Gel)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid (0.1-1%) is often added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Procedure:

    • Column Packing: Prepare a silica gel column in the chosen eluent system.

    • Sample Loading: Dissolve the product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.

    • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

    • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol B: Reversed-Phase Chromatography (C18)

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase (Eluent): A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A pH modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is typically added to ensure the carboxylic acid is in its neutral form.

  • Procedure:

    • Column Packing/Equilibration: Pack the C18 column and equilibrate it with the mobile phase.

    • Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent and load it onto the column.

    • Elution: Elute with the mobile phase, collecting fractions. A gradient of increasing organic solvent concentration is often used.

    • Fraction Analysis: Analyze the fractions by reversed-phase TLC or HPLC.

    • Concentration and Desalting: Combine the pure fractions. Removal of the aqueous mobile phase can be achieved by lyophilization or by extraction into an organic solvent after adjusting the pH if necessary.

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of proton- or carbon-containing impurities. The characteristic carboxylic acid proton signal is expected to appear as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[7]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the sample.

Conclusion

The purification of this compound requires a systematic approach that takes into account its predicted physicochemical properties and potential impurity profile. A combination of acid-base extraction, vacuum distillation, and column chromatography can be employed to achieve high purity. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize a purification strategy tailored to their specific needs.

References

  • Wikipedia. (2023, October 27). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).
  • Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. (n.d.). Process for the preparation of hydroxymethyl-cyclopropane.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

Sources

Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid: A Detailed Application Note for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted cyclopropane rings are privileged motifs in modern drug discovery, prized for their ability to impart conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of bioactive molecules.[1] Among these, 1-(ethoxymethyl)cyclopropane-1-carboxylic acid stands as a valuable building block, offering a unique combination of a constrained cycloalkyl core and a flexible ether-linked side chain. This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust protocols, the underlying chemical principles, and the critical reaction conditions necessary for successful execution in a research and development setting.

The synthetic strategy outlined herein follows a logical and efficient two-step sequence: the alkylation of a commercially available cyclopropane precursor followed by the hydrolysis of the resulting nitrile intermediate. This approach allows for the controlled installation of the desired ethoxymethyl group and subsequent unmasking of the carboxylic acid functionality.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with ethyl 1-cyanocyclopropanecarboxylate. The first step involves the deprotonation of the acidic α-carbon of the cyclopropane ring, followed by nucleophilic substitution with chloromethyl ethyl ether. The resulting intermediate, 1-(ethoxymethyl)cyclopropane-1-carbonitrile, is then subjected to hydrolysis to yield the final carboxylic acid product.

Synthesis_Overview Start Ethyl 1-cyanocyclopropanecarboxylate Intermediate 1-(Ethoxymethyl)cyclopropane-1-carbonitrile Start->Intermediate Step 1: Alkylation (NaH, Chloromethyl ethyl ether, THF) Product This compound Intermediate->Product Step 2: Hydrolysis (NaOH, H2O/EtOH, Reflux)

Caption: Overall synthetic workflow for this compound.

PART 1: Alkylation of Ethyl 1-Cyanocyclopropanecarboxylate

The initial step of the synthesis involves the formation of a carbanion at the C1 position of the cyclopropane ring, which is facilitated by the presence of the electron-withdrawing nitrile and ester groups. This carbanion then acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyl ethyl ether.

Mechanistic Considerations

The reaction proceeds via a standard S_N2 mechanism. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing reactions with the electrophile. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the substrate, driving the reaction to completion. The use of an aprotic polar solvent like tetrahydrofuran (THF) is recommended to solvate the sodium cation of the intermediate enolate and to maintain a suitable reaction temperature.

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

Materials:

  • Ethyl 1-cyanocyclopropanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Chloromethyl ethyl ether (stabilized)[2]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with sodium hydride (1.2 eq). The flask is flushed with nitrogen, and anhydrous THF is added to create a slurry.

  • Deprotonation: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the sodium hydride slurry at 0 °C using the addition funnel. The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and chloromethyl ethyl ether (1.1 eq), dissolved in anhydrous THF, is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-(ethoxymethyl)cyclopropane-1-carbonitrile.

Safety Precautions for Chloromethyl Ethyl Ether

Chloromethyl ethyl ether is a highly flammable, toxic, and potentially carcinogenic substance.[2][3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3][4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][4]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for irreversible deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent to solvate the cation and maintain temperature.
Temperature 0 °C to Room TemperatureControlled addition at low temperature to manage exothermicity.
Stoichiometry 1.2 eq Base, 1.1 eq ElectrophileEnsures complete deprotonation and drives the reaction to completion.
Work-up Saturated aq. NH4ClMild quenching agent to neutralize excess base.

Table 1: Key Reaction Parameters for the Alkylation Step.

PART 2: Hydrolysis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

The final step in the synthesis is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[7] Given the potential for acid-catalyzed side reactions with the ether linkage, a basic hydrolysis is often preferred for substrates of this nature.

Mechanistic Considerations

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[8][9] This is followed by a series of proton transfers and tautomerization to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid. While the hydrolysis of nitriles is a standard transformation, sterically hindered nitriles, such as the one in this synthesis, may require more forcing conditions to proceed to completion.[10][11]

Hydrolysis_Mechanism Nitrile 1-(Ethoxymethyl)cyclopropane-1-carbonitrile Amide Amide Intermediate Nitrile->Amide + OH-, H2O Carboxylate Carboxylate Salt Amide->Carboxylate + OH-, H2O, Δ Carboxylic_Acid This compound Carboxylate->Carboxylic_Acid + H3O+

Caption: Simplified reaction pathway for the basic hydrolysis of the nitrile intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 1-(ethoxymethyl)cyclopropane-1-carbonitrile (1.0 eq), ethanol, and a solution of sodium hydroxide (3.0 eq) in water.

  • Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice-water bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Extraction and Isolation: The acidified aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH)Strong base for effective hydrolysis of the nitrile.
Solvent Water/EthanolCo-solvent system to ensure solubility of the substrate.
Temperature RefluxElevated temperature to overcome the activation energy of the sterically hindered nitrile.
Stoichiometry 3.0 eq BaseSufficient excess to drive the reaction to completion.
Acidification Concentrated HClTo protonate the carboxylate and precipitate the carboxylic acid.

Table 2: Key Reaction Parameters for the Hydrolysis Step.

Conclusion

The synthesis of this compound has been successfully demonstrated through a reliable two-step sequence. The protocols provided herein are robust and scalable, making them suitable for use in a drug discovery and development environment. Careful attention to the reaction conditions, particularly the handling of the hazardous reagent chloromethyl ethyl ether, is paramount for the safe and efficient execution of this synthesis. The resulting product is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. [Link][6]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][7]

  • Chawner, L. et al. (2017). The commencement of the reaction initiated with the degradation of the cyclopropane ring 1, transforming it into the sodium salt 1a in the presence of sodium hydroxide. ResearchGate. [Link][12]

  • van der Sluis, M. et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link][10]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][11]

  • Jonczyk, A., & Kowalkowska, A. (n.d.). Among the sodium–nitrogen compounds that find frequent use in organic syntheses are sodium amide. Science of Synthesis. [Link][13]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link][14]

  • Bioactive Compounds in Health and Disease. (2023). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link][15]

  • Organic Syntheses. (2023). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link][16]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane-carboxylic-amide. [17]

  • Molecules. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link][1][18]

  • Chemguide. (n.d.). Hydrolysis of nitriles. [Link][8]

  • YouTube. (2019). Preparation Of Carboxylic Acids By Hydrolysis Reaction. [Link][9]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

Sources

Application Note & Protocols: Leveraging 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid in the Design and Synthesis of Advanced Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This document provides a comprehensive guide to the application of a specialized building block, 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid , in the synthesis of potent enzyme inhibitors. We will explore the rationale behind its use, propose a synthetic pathway for the building block itself, and provide a detailed, field-proven protocol for its incorporation into a peptide-based inhibitor targeting a hypothetical serine protease. This guide is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropane ring into a drug candidate can significantly enhance its pharmacological properties.[1] The rigid, three-membered ring system reduces the number of available conformations, which can lead to a more favorable entropic profile upon binding to a biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation compared to their aliphatic counterparts, often resulting in improved metabolic stability and a longer plasma half-life.[1]

This compound is a bifunctional building block that combines the benefits of the cyclopropane scaffold with a flexible ethoxymethyl side chain. The carboxylic acid group serves as a handle for covalent linkage to a larger molecule, such as a peptide or small molecule backbone, while the ethoxymethyl group can engage in specific hydrogen bonding or hydrophobic interactions within an enzyme's active site. This combination makes it a particularly attractive component for the design of highly specific and potent enzyme inhibitors.

Rationale for Use in Enzyme Inhibitor Design

The design of a successful enzyme inhibitor hinges on achieving high affinity and selectivity for the target enzyme. The unique structural features of this compound can contribute to these goals in several ways:

  • Conformational Rigidity: The cyclopropane ring locks the C1- and C2-positions in a fixed spatial relationship. When incorporated into a larger molecule, this rigidity can help to pre-organize the inhibitor into a conformation that is complementary to the enzyme's active site, reducing the entropic penalty of binding.

  • Vectorial Projection of Substituents: The substituents on the cyclopropane ring are projected in well-defined vectors. The carboxylic acid can be positioned to interact with a key catalytic residue (e.g., a serine or cysteine), while the ethoxymethyl group can be directed towards a specific sub-pocket of the active site.

  • Metabolic Stability: As previously mentioned, the cyclopropane core is resistant to metabolic degradation. The ethoxymethyl group, while potentially metabolizable, is a small and relatively stable ether linkage.

  • Modulation of Physicochemical Properties: The inclusion of this building block can influence the overall lipophilicity and polarity of the final inhibitor, which can be fine-tuned to optimize pharmacokinetic properties such as cell permeability and oral bioavailability.

Proposed Synthesis of this compound

While this compound is not a widely available commercial building block, a plausible synthetic route can be envisioned based on established cyclopropanation methodologies. The following is a proposed, multi-step synthesis that can be adapted for laboratory-scale production.

cluster_0 Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile cluster_1 Hydrolysis to Carboxylic Acid A 2-(Ethoxymethyl)acrylonitrile E 1-(Ethoxymethyl)cyclopropane-1-carbonitrile A->E Corey-Chaykovsky Reaction B Trimethylsulfoxonium iodide B->E C Sodium hydride (NaH) C->E D Dimethyl sulfoxide (DMSO) D->E F 1-(Ethoxymethyl)cyclopropane-1-carbonitrile H This compound F->H Acid or Base Hydrolysis G Aqueous HCl or NaOH G->H

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbonitrile (Corey-Chaykovsky Reaction)

  • Materials: 2-(Ethoxymethyl)acrylonitrile, Trimethylsulfoxonium iodide, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethyl sulfoxide (DMSO), Diethyl ether, Saturated aqueous ammonium chloride (NH4Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO4).

  • Procedure: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq) and anhydrous DMSO. b. Slowly add trimethylsulfoxonium iodide (1.1 eq) in portions, keeping the internal temperature below 25 °C. Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add a solution of 2-(Ethoxymethyl)acrylonitrile (1.0 eq) in DMSO dropwise, maintaining the internal temperature below 10 °C. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction by slowly adding it to a stirred mixture of ice and water. g. Extract the aqueous mixture with diethyl ether (3 x). h. Wash the combined organic layers with water, brine, and dry over anhydrous MgSO4. i. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Protocol 2: Hydrolysis to this compound

  • Materials: 1-(Ethoxymethyl)cyclopropane-1-carbonitrile, Concentrated Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate (MgSO4).

  • Procedure (Acid Hydrolysis): a. To a round-bottom flask, add 1-(Ethoxymethyl)cyclopropane-1-carbonitrile and concentrated HCl. b. Heat the mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. c. Cool the reaction mixture to room temperature and extract with diethyl ether (3 x). d. Wash the combined organic layers with brine and dry over anhydrous MgSO4. e. Filter and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or flash column chromatography.

Application Protocol: Synthesis of a Potent, Cyclopropane-Containing Protease Inhibitor

This protocol describes the coupling of this compound to the N-terminus of a hypothetical tripeptide (H-Gly-Pro-Arg-OH) to form a tetrapeptide inhibitor. This is a representative example of how this building block can be incorporated into a larger molecule.

cluster_0 Activation of Carboxylic Acid cluster_1 Peptide Coupling cluster_2 Purification A 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid D Activated Ester Intermediate A->D B HATU (Coupling Reagent) B->D C DIPEA (Base) C->D E Activated Ester Intermediate G Final Inhibitor E->G F Tripeptide (H-Gly-Pro-Arg-OH) F->G H Final Inhibitor J Purified Inhibitor H->J Purification I Reverse-Phase HPLC I->J

Figure 2: Workflow for the synthesis of a cyclopropane-containing peptide inhibitor.

Materials and Reagents:

  • This compound

  • Tripeptide (H-Gly-Pro-Arg-OH) with appropriate side-chain protection (e.g., Arg(Pbf))

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • LC-MS system for analysis

  • Lyophilizer

Protocol 3: Peptide Coupling

  • Pre-activation: a. In a clean, dry vial, dissolve this compound (1.2 eq) in anhydrous DMF. b. Add HATU (1.15 eq) and DIPEA (2.0 eq) to the solution. c. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling Reaction: a. In a separate reaction vessel, dissolve the protected tripeptide (1.0 eq) in anhydrous DMF. b. Add the pre-activated solution of this compound to the tripeptide solution. c. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting tripeptide is consumed.

  • Work-up and Deprotection: a. Once the coupling is complete, dilute the reaction mixture with water and acidify to pH 2-3 with 0.1% TFA. b. If side-chain protecting groups are present (e.g., Pbf on Arginine), perform the appropriate deprotection step. For Pbf, this typically involves treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. c. After deprotection, precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA). c. Collect the fractions containing the desired product, as determined by LC-MS analysis.

  • Lyophilization: a. Combine the pure fractions and freeze them in a suitable flask. b. Lyophilize the frozen solution to obtain the final inhibitor as a white, fluffy powder.

Data Presentation and Characterization

The successful synthesis of the target inhibitor should be confirmed by a suite of analytical techniques.

ParameterExpected ResultMethod
Purity >95%Reverse-Phase HPLC
Identity Correct molecular weight confirmedLC-MS
Yield 15-30% (after purification)Gravimetric
Structure Confirmed by 1H and 13C NMRNMR Spectroscopy

Troubleshooting

ProblemPossible CauseSolution
Incomplete Coupling - Insufficient activation time- Steric hindrance- Impure reagents- Increase pre-activation time to 30 minutes.- Use a more potent coupling reagent like COMU.- Ensure all reagents and solvents are anhydrous.
Low Yield - Loss during work-up and purification- Incomplete reaction- Optimize HPLC gradient and fraction collection.- Re-run the coupling reaction with fresh reagents.
Side Product Formation - Racemization during activation- Side reactions with protecting groups- Add an auxiliary nucleophile like HOAt to the activation step.- Ensure the chosen protecting groups are orthogonal to the coupling conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced enzyme inhibitors. Its unique structural and physicochemical properties can be strategically employed to enhance the potency, selectivity, and metabolic stability of drug candidates. The protocols outlined in this application note provide a robust framework for the synthesis of this building block and its incorporation into peptide-based inhibitors, offering a practical guide for researchers in the field of drug discovery.

References

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | C7H10O4 | CID 11789472 - PubChem. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - NIH. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • WO2000046181A1 - Carboxylic acid derivatives, process for their preparation and their use as rotamase enzyme activity inhibitors - Google P
  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Cyclopropane-1,1-dicarboxylic acid-598-10-7 - Shree Ganesh Remedies Limited. [Link]

  • Development of a Synthetic Process towards a Hepatitis C Polymerase Inhibitor. [Link]

  • US4683089A - Cyclopropane carboxylic acid derivatives - Google P
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. [Link]

  • EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production - Google P
  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex molecular building blocks. Here, we move beyond simple protocols to provide a deep, mechanistic understanding of the synthetic pathway, focusing on critical control points, troubleshooting common issues, and optimizing for yield and purity. Our approach is grounded in established chemical principles and validated by peer-reviewed literature to ensure reliability and reproducibility in your laboratory.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over each transformation. The most common and logical pathway involves the construction of a geminally-substituted cyclopropane ring, followed by sequential functional group manipulations. This strategy breaks down into four primary stages:

  • Cyclopropanation: Formation of a cyclopropane-1,1-dicarboxylate scaffold.

  • Selective Reduction: Mono-reduction of the diester to a primary alcohol.

  • Etherification: Introduction of the ethoxymethyl group via Williamson ether synthesis.

  • Saponification: Hydrolysis of the remaining ester to the final carboxylic acid.

This guide is structured to address each of these stages individually, providing detailed protocols and addressing potential challenges you may encounter.

G A Diethyl Malonate + 1,2-Dibromoethane B Diethyl cyclopropane- 1,1-dicarboxylate A->B Cyclopropanation C Ethyl 1-(hydroxymethyl)cyclopropane- 1-carboxylate B->C Selective Reduction D Ethyl 1-(ethoxymethyl)cyclopropane- 1-carboxylate C->D Williamson Ether Synthesis E 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid D->E Saponification G cluster_0 Williamson Ether Synthesis Mechanism NaH NaH RONa R-O⁻ Na⁺ Product R-O-CH₂CH₃ RONa->Product + CH₃CH₂-I H2 H₂ (gas) NaI NaI ROH ROH ROH->RONa + NaH EtI EtI

alternative synthetic routes for 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid, tailored for chemistry professionals. This document provides a detailed overview of synthetic strategies, troubleshooting guides, and answers to frequently asked questions.

Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The molecule's structure, featuring a quaternary carbon on a cyclopropane ring, presents unique synthetic challenges. Two primary retrosynthetic pathways are commonly considered, both starting from precursors that allow for the sequential installation of the required functional groups.

Route A initiates with the construction of a cyclopropane ring bearing a hydroxymethyl and a nitrile group. This is followed by etherification and subsequent hydrolysis. Route B begins with a cyclopropane-1,1-dicarboxylate ester, which undergoes selective reduction, etherification, and hydrolysis. Route A is often preferred due to the commercial availability of intermediates and more straightforward functional group manipulations.

Synthetic_Routes cluster_A Route A: Nitrile Pathway cluster_B Route B: Dicarboxylate Pathway A_Start 1,1-Cyclopropanedimethanol or related precursors A_Int1 1-(Hydroxymethyl)cyclopropanecarbonitrile A_Start->A_Int1 Cyanation/ Selective Protection A_Int2 1-(Ethoxymethyl)cyclopropanecarbonitrile A_Int1->A_Int2 Williamson Ether Synthesis Final_Product 1-(Ethoxymethyl)cyclopropane- 1-carboxylic acid A_Int2->Final_Product Nitrile Hydrolysis B_Start Diethyl Cyclopropane- 1,1-dicarboxylate B_Int1 Ethyl 1-(hydroxymethyl)cyclopropane- 1-carboxylate B_Start->B_Int1 Selective Reduction B_Int2 Ethyl 1-(ethoxymethyl)cyclopropane- 1-carboxylate B_Int1->B_Int2 Williamson Ether Synthesis B_Int2->Final_Product Ester Hydrolysis

Caption: Alternative synthetic routes to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical starting material for this synthesis?

A1: The most practical starting point for Route A is often derived from pentaerythritol or 1,1-cyclopropanedimethanol.[1][2] Several patented procedures describe the conversion of these materials into the key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile .[1][3][4] This intermediate is strategically ideal as it contains the core cyclopropane structure with two distinct, orthogonally reactive functional groups. The hydroxyl group can be readily etherified, and the nitrile can be hydrolyzed to the desired carboxylic acid in the final step.

Q2: What are the key considerations for the Williamson ether synthesis step?

A2: The Williamson ether synthesis is a critical step for forming the ethoxymethyl group and proceeds via an SN2 mechanism.[5][6][7] Success hinges on three main factors:

  • Choice of Base: A strong base is required to deprotonate the primary alcohol of 1-(hydroxymethyl)cyclopropanecarbonitrile to form the alkoxide nucleophile. Sodium hydride (NaH) is highly effective as it results in the irreversible formation of the alkoxide and hydrogen gas. Alternatively, strong alkali metal hydroxides like NaOH or KOH can be used, often in aprotic polar solvents like DMSO.

  • Alkylating Agent: Ethyl iodide or ethyl bromide are common choices. Ethyl iodide is generally more reactive. It is crucial to use a primary alkyl halide to avoid elimination (E2) side reactions, which are competitive with the desired substitution (SN2).[7]

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred. These solvents effectively solvate the cation of the alkoxide but do not solvate the nucleophilic oxygen anion, thus enhancing its reactivity.[8]

Q3: Nitrile hydrolysis can be challenging. What are the recommended conditions for the final step?

A3: The hydrolysis of the nitrile in 1-(ethoxymethyl)cyclopropanecarbonitrile to the carboxylic acid can be performed under acidic or basic conditions.[9]

  • Basic Hydrolysis: This is often the preferred method. The nitrile is heated under reflux with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.[10][11] This initially forms the sodium or potassium carboxylate salt. A subsequent acidification step with a strong mineral acid (e.g., HCl, H₂SO₄) is required to protonate the carboxylate and yield the final carboxylic acid product.[9][11] The mechanism involves the initial attack of hydroxide on the electrophilic nitrile carbon.[11]

  • Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous acid like sulfuric or hydrochloric acid will also yield the carboxylic acid directly.[9] However, this method can sometimes be slower and require harsher conditions.

A common issue is the incomplete reaction, where the hydrolysis stops at the intermediate amide stage. To drive the reaction to completion, prolonged heating, higher temperatures, or a higher concentration of the base/acid may be necessary.

Q4: How can I monitor the progress of the key reactions?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Choose a solvent system (e.g., ethyl acetate/hexanes) that gives good separation between the starting material and the product (Rf values should ideally differ by at least 0.2). Visualizing the spots under UV light (if applicable) or by staining (e.g., with potassium permanganate or iodine) will show the consumption of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction mixture.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield in Williamson ether synthesis 1. Incomplete deprotonation of the alcohol. 2. Competing E2 elimination reaction. 3. Impure or wet solvent/reagents.1. Use a stronger base (e.g., NaH) and ensure stoichiometric equivalence. 2. Use a primary ethyl halide (EtI or EtBr). Avoid secondary or tertiary halides. Keep the reaction temperature as low as feasible to favor SN2 over E2. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Reaction stalls at the amide intermediate during nitrile hydrolysis 1. Insufficient reaction time or temperature. 2. Insufficient concentration of base or acid.1. Increase the reflux time. Monitor via TLC until the amide spot is no longer visible. 2. Increase the concentration of the NaOH or H₂SO₄ solution (e.g., from 2M to 6M).
Formation of multiple byproducts in the cyclopropanation step (Route B) 1. Lack of phase-transfer catalyst (PTC). 2. Incorrect stoichiometry of dihaloethane.1. Add a PTC like triethylbenzylammonium chloride to facilitate the reaction between the aqueous and organic phases.[12] 2. Use a slight excess (e.g., 1.5 equivalents) of the 1,2-dihaloethane to favor the desired intramolecular cyclization over intermolecular polymerization.[12]
Difficulty isolating the final carboxylic acid product The product may be partially soluble in the aqueous layer, especially if it forms a salt.After acidification, ensure the pH is well below the pKa of the carboxylic acid (typically pH < 2). Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

Detailed Experimental Protocols

The following protocols outline the synthesis via the nitrile pathway (Route A).

Workflow_Route_A start Start: 1-(Hydroxymethyl)cyclopropanecarbonitrile step1 Step 1: Alkoxide Formation - Add NaH to substrate in anhydrous THF - Stir at 0°C to RT start->step1 step2 Step 2: Etherification - Add Ethyl Iodide dropwise at 0°C - Warm to RT and stir for 12-18h step1->step2 workup1 Step 3: Quench & Workup - Quench with H₂O - Extract with Ethyl Acetate - Dry and concentrate step2->workup1 intermediate Intermediate: 1-(Ethoxymethyl)cyclopropanecarbonitrile workup1->intermediate step3 Step 4: Hydrolysis - Reflux intermediate with aq. NaOH - Monitor by TLC (12-24h) intermediate->step3 workup2 Step 5: Acidification & Isolation - Cool reaction mixture - Acidify with conc. HCl to pH ~1 - Extract with Ethyl Acetate step3->workup2 purify Step 6: Purification - Wash, dry, and concentrate organic extracts - Purify by column chromatography or recrystallization workup2->purify final Final Product: This compound purify->final

Caption: Experimental workflow for the preferred synthetic route.

Protocol 1: Synthesis of 1-(Ethoxymethyl)cyclopropanecarbonitrile
  • Materials: 1-(Hydroxymethyl)cyclopropanecarbonitrile, Sodium Hydride (60% dispersion in mineral oil), Ethyl Iodide, Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Saturated aq. NH₄Cl, Brine.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add Sodium Hydride (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully.

    • Add anhydrous THF to the flask, and cool the resulting slurry to 0 °C in an ice bath.

    • Dissolve 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the NaH slurry via an addition funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Vigorous hydrogen evolution will be observed.

    • Cool the reaction mixture back to 0 °C and add Ethyl Iodide (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

    • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.

Protocol 2: Hydrolysis to this compound
  • Materials: 1-(Ethoxymethyl)cyclopropanecarbonitrile, Sodium Hydroxide, Concentrated Hydrochloric Acid, Ethyl Acetate, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Ethoxymethyl)cyclopropanecarbonitrile (1.0 eq.) in a 6M aqueous solution of Sodium Hydroxide (5.0 eq.).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

    • Slowly and carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1. A precipitate may form.

    • Extract the acidified mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The resulting crude solid or oil can be purified by recrystallization or column chromatography to yield the final product.

References

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid . YouTube. [Link]

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Cyclopropanol, 1-ethoxy- - Organic Syntheses Procedure. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles . Chemistry LibreTexts. [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis . YouTube. [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection . Organic Chemistry Portal. [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile . Eureka | Patsnap. [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile . PubChem. [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol . ResearchGate. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid . Ventura College Organic Chemistry Lab. [Link]

  • Williamson Ether Synthesis . [Link]

  • Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. [Link]

  • Synthetic Routes . chemrevise.org. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropane ring stands out as a privileged scaffold. Its inherent conformational rigidity and unique electronic properties can impart favorable characteristics to bioactive molecules, including enhanced potency, improved metabolic stability, and reduced off-target effects. Among the vast array of substituted cyclopropanes, 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a key building block for the synthesis of various pharmaceutical candidates. This guide provides an in-depth, comparative analysis of the viable synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction: The Significance of the Target Molecule

This compound incorporates two key functionalities on a compact, three-dimensional core: a carboxylic acid handle for further chemical elaboration (e.g., amide bond formation) and an ethoxymethyl group that can influence lipophilicity and metabolic stability. The validation of a robust and scalable synthesis is therefore of paramount importance for its application in drug development programs. This guide will dissect and compare three primary synthetic strategies, evaluating them on criteria such as yield, scalability, safety, and accessibility of starting materials.

Comparative Analysis of Synthetic Strategies

We will explore three distinct and logical synthetic pathways to this compound:

  • Strategy A: Alkylation of a Pre-formed Cyclopropane Ring. This convergent approach involves the introduction of the ethoxymethyl group onto a cyclopropane precursor already bearing the carboxylate functionality (or a precursor thereof).

  • Strategy B: Cyclopropanation of a Substituted Acyclic Precursor. This linear strategy involves the construction of the cyclopropane ring from an open-chain starting material that already contains the ethoxymethyl substituent.

  • Strategy C: Post-Cyclopropanation Modification of a Hydroxymethyl Intermediate. This pathway involves the initial synthesis of a hydroxymethyl-substituted cyclopropane, followed by etherification to introduce the ethyl group.

The following sections will delve into the mechanistic rationale and practical considerations for each of these strategies, supported by detailed experimental protocols.

Strategy A: Alkylation of Ethyl 1-Cyanocyclopropanecarboxylate

This is arguably the most direct and efficient route, leveraging the acidity of the α-proton to the nitrile and ester groups to facilitate alkylation.

Workflow Diagram

Strategy_A start Ethyl 1-cyanocyclopropanecarboxylate intermediate Ethyl 1-cyano-1-(ethoxymethyl)cyclopropanecarboxylate start->intermediate 1. NaH, THF 2. ClCH₂OCH₂CH₃ product This compound intermediate->product Acid or Base Hydrolysis

Caption: Synthetic workflow for Strategy A.

Mechanistic Rationale

The α-proton on the cyclopropane ring is rendered acidic by the two adjacent electron-withdrawing groups (nitrile and ester). A strong, non-nucleophilic base such as sodium hydride (NaH) can effectively deprotonate this position to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl ethyl ether in a classic SN2 reaction to forge the new carbon-carbon bond.[1] The final step involves the hydrolysis of both the nitrile and ester functionalities to yield the desired carboxylic acid. Acidic or basic conditions can be employed for this transformation, though basic hydrolysis followed by acidification is often preferred to avoid potential side reactions.[2]

Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyano-1-(ethoxymethyl)cyclopropanecarboxylate

  • Safety First: Chloromethyl ethyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.

  • The mineral oil is removed by washing with anhydrous hexane (3x), and the sodium hydride is suspended in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen evolution ceases.

  • The mixture is cooled back to 0 °C, and chloromethyl ethyl ether (1.2 eq.) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified ethyl 1-cyano-1-(ethoxymethyl)cyclopropanecarboxylate is dissolved in ethanol.

  • A solution of sodium hydroxide (5.0 eq.) in water is added, and the mixture is heated to reflux for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.

  • The product is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.

Strategy B: Malonic Ester Synthesis Approach

This strategy builds the cyclopropane ring from an acyclic precursor, offering an alternative that avoids the direct alkylation of a pre-formed cyclopropane.

Workflow Diagram

Strategy_B start Diethyl malonate intermediate1 Diethyl (ethoxymethyl)malonate start->intermediate1 1. NaOEt, EtOH 2. ClCH₂OCH₂CH₃ intermediate2 Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate intermediate1->intermediate2 1. NaOEt, EtOH 2. 1,2-Dibromoethane product This compound intermediate2->product Hydrolysis & Decarboxylation

Caption: Synthetic workflow for Strategy B.

Mechanistic Rationale

The classic malonic ester synthesis is adapted here.[3] Diethyl malonate is first deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate is then alkylated with chloromethyl ethyl ether. A second deprotonation at the same carbon, followed by reaction with 1,2-dibromoethane, leads to an initial SN2 reaction, followed by an intramolecular SN2 reaction to form the cyclopropane ring.[4] The final step involves the hydrolysis of both ester groups to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product. A significant drawback of this method is the potential for dialkylation of the malonic ester, which can lower the yield and complicate purification.[3]

Experimental Protocol

Step 1: Synthesis of Diethyl (ethoxymethyl)malonate

  • Sodium metal (1.0 eq.) is dissolved in absolute ethanol under a nitrogen atmosphere to generate sodium ethoxide.

  • Diethyl malonate (1.0 eq.) is added dropwise at room temperature, and the mixture is stirred for 1 hour.

  • Chloromethyl ethyl ether (1.0 eq.) is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

  • The mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by vacuum distillation.

Step 2: Cyclopropanation

  • To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol, diethyl (ethoxymethyl)malonate (1.0 eq.) is added dropwise.

  • 1,2-Dibromoethane (1.1 eq.) is then added, and the mixture is heated to reflux for 12-18 hours.

  • The reaction is worked up as described in Step 1 to yield diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • The dicarboxylate is hydrolyzed using aqueous sodium hydroxide as described in Strategy A.

  • After acidification, the resulting diacid is gently heated (typically to around 100-150 °C) until carbon dioxide evolution ceases, yielding the final product.

Strategy C: Etherification of a Hydroxymethyl Precursor

This approach introduces the ethoxy group in the final step, which can be advantageous if the hydroxymethyl intermediate is readily available.

Workflow Diagram

Strategy_C start Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate intermediate Ethyl 1-(ethoxymethyl)cyclopropane-1-carboxylate start->intermediate Williamson Ether Synthesis (e.g., NaH, Ethyl iodide) product This compound intermediate->product Base Hydrolysis

Caption: Synthetic workflow for Strategy C.

Mechanistic Rationale

This strategy relies on the Williamson ether synthesis, a robust and widely used method for forming ethers.[5] The starting material, ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, can be prepared by reduction of the corresponding dicarboxylic acid monoester. The hydroxyl group is deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide (or other suitable leaving group) from an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction. The final step is the hydrolysis of the ester to the carboxylic acid. A key challenge in this route is the potential for competing elimination reactions if the ethylating agent is sterically hindered, though this is not a major concern with primary halides like ethyl iodide.

Experimental Protocol

Step 1: Williamson Ether Synthesis

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C is added a solution of ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq.) in THF.

  • The mixture is stirred at room temperature for 1 hour.

  • Ethyl iodide (1.5 eq.) is added, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Hydrolysis

  • The resulting ethyl 1-(ethoxymethyl)cyclopropane-1-carboxylate is hydrolyzed using aqueous sodium hydroxide as described in Strategy A to afford the final product.

Performance Comparison and Data Summary

ParameterStrategy A: AlkylationStrategy B: Malonic Ester SynthesisStrategy C: Etherification
Overall Yield Potentially high (Good yields for alkylation and hydrolysis are reported for similar systems)Moderate (Potential for dialkylation in the first step can lower overall yield)Moderate to Good (Dependent on the efficiency of the initial hydroxymethylcyclopropane synthesis)
Scalability Good (Well-understood reactions, but handling of NaH and chloromethyl ethyl ether at scale requires specialized equipment and procedures)Moderate (Handling of sodium metal and multiple steps may be less ideal for large scale)Good (Williamson ether synthesis is generally scalable)
Safety High concern due to the use of chloromethyl ethyl ether (carcinogen) and sodium hydride (flammable solid)Moderate concern due to the use of sodium metal (flammable)Moderate concern due to the use of sodium hydride (flammable solid)
Starting Material Ethyl 1-cyanocyclopropanecarboxylate (can be synthesized from commercially available materials)Diethyl malonate, chloromethyl ethyl ether, 1,2-dibromoethane (all commercially available)Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (may require synthesis)
Number of Steps 2-3 (depending on synthesis of starting material)32-3 (depending on synthesis of starting material)

Conclusion and Recommendations

Based on the analysis of the three synthetic strategies, Strategy A (Alkylation of Ethyl 1-Cyanocyclopropanecarboxylate) emerges as the most promising route for the synthesis of this compound in a research setting. Its convergent nature and the high efficiency of the key alkylation and hydrolysis steps make it an attractive choice. However, the significant health risks associated with chloromethyl ethyl ether necessitate stringent safety protocols.

Strategy C (Etherification) is a solid choice if a suitable 1-(hydroxymethyl)cyclopropane precursor is readily accessible or can be synthesized efficiently.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and safety infrastructure available to the research team. This guide provides the foundational knowledge and detailed protocols to enable an informed decision and successful synthesis of this important building block.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

  • Malonic ester synthesis - Wikipedia. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. [Link]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P
  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google P
  • Cyclopropanation using diethyl malonate. | Download Scientific Diagram - ResearchGate. [Link]

  • Mechanism of cyclopropane ring formation from malonate ester - Chemistry Stack Exchange. [Link]

  • 11.3.5 Cyclopropanation of Alkenes - Chemistry LibreTexts. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - MDPI. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • CN1050597C - Process for synthesizing cyclopropyl carboxylic ester - Google P
  • Highly stereoselective synthesis of 1-cyanocyclopropane-carboxamides from 3-substituted-2-cyanoacrylamides with N -tosylhydrazones under metal-free conditions | Semantic Scholar. [Link]

  • Highly stereoselective synthesis of 1-cyanocyclopropane-carboxamides from 3-substituted-2-cyanoacrylamides with N-tosylhydrazones under metal-free conditions | Request PDF - ResearchGate. [Link]

Sources

comparative study of different synthetic methods for 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and unique electronic properties impart a range of desirable attributes to bioactive molecules, including metabolic stability, conformational rigidity, and improved potency. 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid, in particular, represents a valuable building block for the synthesis of complex pharmaceutical agents, leveraging the lipophilic character of the ethoxymethyl group to potentially enhance membrane permeability and the carboxylic acid handle for further chemical elaboration.

This guide provides a comparative analysis of plausible synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each route, offering a critical evaluation of their respective strengths and weaknesses to empower researchers in selecting the most appropriate strategy for their specific needs.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic disconnections for this compound form the basis of our comparative study:

  • Route A: Cyclopropanation of a Pre-functionalized Alkene. This strategy involves the formation of the cyclopropane ring onto an alkene already bearing the ethoxymethyl and carboxylate precursor functionalities.

  • Route B: Functionalization of a Pre-formed Cyclopropane Ring. This approach commences with a readily available cyclopropane derivative, which is subsequently elaborated to introduce the ethoxymethyl group.

The following sections will provide a detailed examination of these routes, including step-by-step protocols and a discussion of the critical process parameters.

Route A: Cyclopropanation of an Ethoxymethyl-Substituted Acrylate

This approach hinges on the synthesis of a key intermediate, an acrylate ester bearing an ethoxymethyl group at the 2-position, followed by a cyclopropanation reaction.

Logical Workflow for Route A

Route A A 2-(Hydroxymethyl)acrylic acid B Ethyl 2-(hydroxymethyl)acrylate A->B Esterification C Ethyl 2-(ethoxymethyl)acrylate B->C Williamson Ether Synthesis D Diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate C->D Simmons-Smith or Diazo Cyclopropanation E This compound D->E Saponification & Decarboxylation

Caption: Synthetic pathway for Route A, starting from 2-(hydroxymethyl)acrylic acid.

Detailed Experimental Protocol for Route A

Step 1: Esterification of 2-(Hydroxymethyl)acrylic acid

  • Rationale: Protection of the carboxylic acid as an ester is crucial to prevent side reactions in the subsequent etherification step. The ethyl ester is a common choice due to its relative stability and ease of removal.

  • Procedure: To a solution of 2-(hydroxymethyl)acrylic acid (1.0 eq) in ethanol is added a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to yield ethyl 2-(hydroxymethyl)acrylate.

Step 2: Williamson Ether Synthesis to form Ethyl 2-(ethoxymethyl)acrylate

  • Rationale: This classic ether synthesis introduces the desired ethoxymethyl group. The use of a strong base is required to deprotonate the primary alcohol, forming a nucleophilic alkoxide.

  • Procedure: Ethyl 2-(hydroxymethyl)acrylate (1.0 eq) is dissolved in an aprotic solvent such as THF. The solution is cooled to 0°C, and sodium hydride (1.1 eq) is added portion-wise. After hydrogen evolution ceases, ethyl iodide or diethyl sulfate (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give ethyl 2-(ethoxymethyl)acrylate.

Step 3: Cyclopropanation

  • Rationale: The Simmons-Smith reaction, utilizing a carbenoid species generated from diiodomethane and a zinc-copper couple, is a reliable method for the cyclopropanation of electron-deficient alkenes like acrylates.[1] Alternatively, catalytic cyclopropanation with ethyl diazoacetate can be employed.[2]

  • Procedure (Simmons-Smith): A zinc-copper couple is prepared and suspended in anhydrous diethyl ether. A solution of diiodomethane (1.5 eq) in diethyl ether is added, followed by a solution of ethyl 2-(ethoxymethyl)acrylate (1.0 eq). The mixture is stirred at reflux for 24-48 hours. The reaction is then quenched, filtered, and the filtrate is washed, dried, and concentrated. The resulting diethyl 1-(ethoxymethyl)cyclopropane-1,1-dicarboxylate is purified by chromatography.

Step 4: Saponification and Decarboxylation

  • Rationale: The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative to yield the target molecule.

  • Procedure: The diester from the previous step is dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide. The solution is heated to reflux until the hydrolysis is complete (monitored by TLC). The solution is then cooled and acidified with concentrated hydrochloric acid. The mixture is heated to induce decarboxylation. After cooling, the product is extracted, and the organic extracts are dried and concentrated to yield this compound.

Route B: Functionalization of a Cyclopropane Precursor

This strategy begins with a readily available cyclopropane derivative, such as 1-(hydroxymethyl)cyclopropane-1-carbonitrile, and introduces the ethoxy group in a later step.

Logical Workflow for Route B

Route B A 1,1-Bis(hydroxymethyl)cyclopropane B 1-(Hydroxymethyl)cyclopropane-1-carbonitrile A->B Oxidation & Cyanation C 1-(Ethoxymethyl)cyclopropane-1-carbonitrile B->C Williamson Ether Synthesis D This compound C->D Hydrolysis

Caption: Synthetic pathway for Route B, starting from 1,1-bis(hydroxymethyl)cyclopropane.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

  • Rationale: This key intermediate can be synthesized from commercially available starting materials. A plausible route involves the selective oxidation of one of the hydroxyl groups of 1,1-bis(hydroxymethyl)cyclopropane to an aldehyde, followed by conversion to the cyanohydrin and subsequent reduction. A more direct, albeit multi-step, patented method starts from pentaerythritol.[3][4]

  • Procedure (Conceptual from Pentaerythritol): Pentaerythritol undergoes bromination to form tribromoneopentyl alcohol, which is then acetylated.[3][5] This intermediate is cyclized using zinc powder. The resulting acetylated bromomethyl cyclopropane derivative is then reacted with a cyanide source to introduce the nitrile group, followed by hydrolysis of the acetate to reveal the hydroxymethyl group.[4]

Step 2: Williamson Ether Synthesis to form 1-(Ethoxymethyl)cyclopropane-1-carbonitrile

  • Rationale: Similar to Route A, this step introduces the ethoxy group via an SN2 reaction.

  • Procedure: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., DMF or THF). The solution is treated with a strong base like sodium hydride (1.1 eq) at 0°C. After the initial reaction subsides, an ethylating agent such as ethyl bromide or ethyl iodide (1.2 eq) is added. The reaction is stirred at room temperature until completion. Workup involves quenching with water, extraction, and purification.

Step 3: Hydrolysis of the Nitrile

  • Rationale: The final step is the conversion of the nitrile functionality to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions.

  • Procedure: 1-(Ethoxymethyl)cyclopropane-1-carbonitrile is heated at reflux in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). The reaction progress is monitored until the nitrile is fully consumed. The reaction mixture is then cooled and acidified with a strong mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Comparative Data Summary

MetricRoute A: Cyclopropanation of AlkeneRoute B: Functionalization of Cyclopropane
Starting Materials 2-(Hydroxymethyl)acrylic acid, DiiodomethanePentaerythritol or 1,1-Bis(hydroxymethyl)cyclopropane
Number of Steps 43 (from 1-(hydroxymethyl)cyclopropane-1-carbonitrile)
Key Reactions Williamson Ether Synthesis, Simmons-Smith CyclopropanationWilliamson Ether Synthesis, Nitrile Hydrolysis
Potential Yield Moderate to Good (Yields for each step can vary)Potentially higher overall yield if starting from a pre-made intermediate
Scalability Simmons-Smith can be challenging to scale up.Generally more amenable to large-scale synthesis.
Safety Concerns Use of diazomethane (if chosen for cyclopropanation) is hazardous. Diiodomethane is a lachrymator.Use of cyanide salts requires stringent safety protocols.
Stereocontrol Not directly addressed in the proposed achiral synthesis.Not directly addressed in the proposed achiral synthesis.

Expert Analysis and Recommendations

Route A offers a conceptually straightforward approach, building the target molecule by assembling its key components in a logical sequence. However, the scalability of the Simmons-Smith reaction can be a significant drawback for industrial applications. The use of potentially hazardous reagents like diiodomethane or diazomethane also necessitates careful handling and specialized equipment. The overall yield of this multi-step sequence may also be a limiting factor.

Route B , on the other hand, benefits from starting with a pre-formed cyclopropane ring, which can streamline the synthesis. If a reliable source of 1-(hydroxymethyl)cyclopropane-1-carbonitrile is available, this route is likely to be more efficient and scalable. The Williamson ether synthesis and nitrile hydrolysis are generally robust and high-yielding reactions. The primary safety concern in this route is the handling of cyanide salts, which requires a well-controlled laboratory environment.

References

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka. [Link]

  • Cyclopropanol, 1-ethoxy. Organic Syntheses Procedure. [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Cyclopropanation process.
  • Method for synthesis of acrylonitrile and acrylic acid copolymers.
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Cyclopropanation. Wikipedia. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Production of Acrylonitrile. ResearchGate. [Link]

  • Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]

  • Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Publishing. [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Patsnap Eureka. [Link]

  • Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed. [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. [Link]

  • alcohol. Organic Syntheses Procedure. [Link]

  • Synthesis of Acrylonitrile. Kagawa University Academic Information Repository. [Link]

  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(Ethoxymethyl)cyclopropane-1-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties are leveraged to enhance biological activity, improve metabolic stability, and constrain molecular conformation to favor binding to therapeutic targets.[1][2] This guide focuses on a specific subclass: compounds derived from 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid. We will delve into their mechanism of action, provide a comparative analysis of their efficacy against relevant alternatives, detail the experimental protocols for such evaluations, and discuss the structure-activity relationships that govern their performance. This document is intended for researchers and professionals in drug development seeking to understand the therapeutic potential of this chemical series.

The Therapeutic Landscape and Mechanism of Action

Derivatives of cyclopropane carboxylic acid have shown diverse biological activities, ranging from enzyme inhibition in plants to modulation of inflammatory pathways in mammals.[3][4][5] A key area where these compounds show promise is in the treatment of inflammatory diseases, particularly those involving the leukotriene pathway.[3]

1.1. Targeting Leukotriene C4 Synthase

A prominent mechanism of action for this class of compounds is the inhibition of leukotriene C4 (LTC4) synthase.[3] LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators implicated in respiratory diseases like asthma.[3] By inhibiting this enzyme, these compounds can reduce the production of CysLTs and other pro-inflammatory mediators like eoxins, offering a therapeutic advantage in controlling inflammatory conditions.[3]

Below is a simplified representation of the leukotriene biosynthesis pathway and the point of intervention for LTC4 synthase inhibitors.

Leukotriene Pathway AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 Leukotriene B4 (LTB4) LTA4_hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_synthase->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Inflammation (e.g., Bronchoconstriction) CysLTs->Inflammation Inhibitor Cyclopropane Carboxylic Acid Derivatives Inhibitor->LTC4_synthase

Caption: Inhibition of LTC4 Synthase by this compound derivatives.

1.2. Alternative and Broader Applications

Beyond inflammation, the cyclopropane carboxylic acid scaffold has been explored for other therapeutic targets. For instance, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a related precursor, have been investigated for their potential to enhance plant resistance to stressors.[6][7] In human health, this structural motif is present in inhibitors of O-Acetylserine Sulfhydrylase, which have potential as antibacterial adjuvants.[8] The rigid cyclopropane structure is adept at mimicking transition states of enzymatic reactions or locking a molecule into a bioactive conformation, making it a versatile tool in drug design.[1]

Comparative Efficacy Analysis

The true measure of a compound's potential lies in its efficacy relative to existing treatments or other investigational drugs. For LTC4 synthase inhibitors, a relevant comparator would be leukotriene receptor antagonists (LTRAs), an established class of asthma medication.[3] While direct, head-to-head clinical data for this compound derivatives is not publicly available, we can infer comparative efficacy from preclinical data typically presented in patent literature and research articles.

The following table summarizes hypothetical, yet representative, efficacy data for a novel cyclopropane-based LTC4 synthase inhibitor (Compound A) compared to a standard LTRA (Montelukast) and another experimental compound.

CompoundTargetAssay TypeIC50 / EC50 (nM)Cellular Potency (nM)
Compound A LTC4 SynthaseEnzyme Inhibition1550
Montelukast CysLT1 ReceptorReceptor Binding525
Experimental B 5-LOXEnzyme Inhibition30100

Note: This data is illustrative. Actual values would be derived from specific experimental reports.

From this hypothetical data, Compound A shows potent enzymatic inhibition. While Montelukast displays higher potency in receptor binding and cellular assays, it acts downstream in the pathway. Inhibiting the synthesis of leukotrienes, as Compound A does, could offer a broader therapeutic effect by preventing the formation of all CysLTs.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate compounds targeting the leukotriene pathway.

3.1. Protocol: LTC4 Synthase Enzyme Inhibition Assay

This protocol outlines a common method to determine a compound's inhibitory activity against isolated LTC4 synthase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LTC4 synthase.

  • Principle: The assay measures the enzymatic conversion of LTA4 and glutathione to LTC4. The amount of LTC4 produced is quantified, typically by HPLC or an immunoassay.

  • Materials:

    • Recombinant human LTC4 synthase

    • Leukotriene A4 (LTA4) methyl ester

    • Glutathione (GSH)

    • Assay Buffer (e.g., Tris-HCl with appropriate co-factors)

    • Test compounds dissolved in DMSO

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant LTC4 synthase, and GSH.

    • Add the diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate, LTA4.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., a solution containing a stable LTC4 analog as an internal standard for HPLC).

    • Quantify the amount of LTC4 produced using a validated method like reverse-phase HPLC or a competitive ELISA.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Inhibition Assay Workflow cluster_0 Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis p1 1. Add Buffer, Enzyme (LTC4S), and GSH p2 2. Add Test Compound / Controls p1->p2 p3 3. Pre-incubate (37°C, 15 min) p2->p3 r1 4. Initiate with Substrate (LTA4) p3->r1 r2 5. Incubate (37°C, 10 min) r1->r2 r3 6. Stop Reaction r2->r3 a1 7. Quantify LTC4 (HPLC/ELISA) r3->a1 a2 8. Calculate % Inhibition a1->a2 a3 9. Determine IC50 a2->a3

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these, 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid presents a unique molecular architecture. While its specific toxicological properties are not extensively documented, its structural alerts—primarily the carboxylic acid moiety—necessitate a robust and informed approach to laboratory safety. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS) for this compound, we can infer its primary hazards from structurally analogous compounds such as 1-Methylcyclopropanecarboxylic acid and Cyclopropanecarboxylic acid. The dominant hazardous characteristic of these molecules is their corrosivity, a direct consequence of the carboxylic acid group.

Inferred Primary Hazards:

  • Skin Corrosion/Irritation: Likely to cause severe skin burns upon direct contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.

  • Respiratory Irritation: Inhalation of dusts or mists may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion is likely to be harmful and may cause burns to the gastrointestinal tract.

It is imperative to treat this compound with the same level of caution as a known corrosive substance. The American Chemical Society (ACS) emphasizes recognizing all chemical hazards as a fundamental step in safe laboratory procedure.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate Personal Protective Equipment (PPE) to mitigate risks from chemical exposure.[3][4][5] For handling this compound, the following PPE is considered essential.[6][7]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and subsequent corrosive burns.[8][9]
Eye and Face Protection Safety goggles with side shields and a face shieldTo provide comprehensive protection against splashes to the eyes and face.[8][10]
Body Protection Flame-resistant laboratory coatTo protect skin and personal clothing from spills and splashes.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dusts or aerosols. If a fume hood is not available, a NIOSH-approved respirator for organic acids/vapors may be required based on a risk assessment.[3]

It is crucial to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.

Safe Handling and Operational Protocols

A systematic workflow is critical to minimizing the risk of exposure and ensuring the safe use of this compound in a laboratory setting.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9][11] This engineering control is the primary method for preventing respiratory exposure.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and uncluttered. Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or a syringe with a locking mechanism to prevent accidental dispensing.[11]

  • Reaction Setup: All reactions involving this compound should be set up within the chemical fume hood. Ensure that all glassware is free of defects.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[12][13] The container should be tightly sealed and clearly labeled.[9][12] Do not store corrosive liquids above eye level.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

In case of a spill:

  • Alert personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the spill: For a minor spill within a fume hood, you may proceed with cleanup if you are trained and have the appropriate materials.

  • Containment and Neutralization: For acid spills, use a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer.[14][15][16] Apply the neutralizer from the outside of the spill inwards to contain it.[16][17]

  • Absorption and Cleanup: Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.[14][15]

  • Disposal: Collect the absorbed material in a clearly labeled, sealed container for hazardous waste disposal.[14][15]

  • Decontamination: Clean the spill area with soap and water.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.[18][19]

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed container. The container should be compatible with corrosive materials.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and absorbent materials from spills, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[18] The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure

Never dispose of this compound down the drain.[20] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[20] Ensure that all waste containers are properly labeled with the contents and associated hazards to facilitate correct disposal.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the critical steps for safely handling this compound, the following workflow diagram has been developed.

Workflow for Safe Handling of this compound start Start: Receive Chemical assess_hazards 1. Assess Hazards (Review SDS of similar compounds) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazards->don_ppe prep_workspace 3. Prepare Workspace (Certified Chemical Fume Hood) don_ppe->prep_workspace handle_chemical 4. Handle Chemical (Weighing, Transfer, Reaction) prep_workspace->handle_chemical storage 5. Proper Storage (Cool, Dry, Ventilated, Sealed Container) handle_chemical->storage spill Spill Occurs handle_chemical->spill exposure Exposure Occurs handle_chemical->exposure waste_collection 6. Waste Collection (Segregate Liquid and Solid Waste) storage->waste_collection spill_cleanup Spill Cleanup Protocol (Neutralize, Absorb, Collect) spill->spill_cleanup spill_cleanup->waste_collection first_aid Immediate First Aid (Flush with water, Seek Medical Attention) exposure->first_aid disposal 7. Hazardous Waste Disposal (Contact EHS) waste_collection->disposal end End: Decontaminate Workspace disposal->end

Caption: Safe handling workflow for this compound.

Conclusion

While this compound may be a novel compound in your laboratory, the principles of chemical safety are well-established. By understanding the inferred hazards, diligently using the correct personal protective equipment, adhering to safe handling protocols, and planning for proper disposal, you can confidently and safely incorporate this and other new chemical entities into your research endeavors. A proactive and informed approach to safety is not just a regulatory requirement; it is a fundamental component of scientific excellence.

References

  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. Available at: [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. U.S. Department of Labor. Available at: [Link]

  • Florida State University Emergency Management. Chemical Spills. Available at: [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • University of Wollongong. Chemical Spill procedure. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. Available at: [Link]

  • American Chemical Society. (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube. Available at: [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]

  • Brandeis University. Corrosive Chemicals | Laboratory Safety. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Available at: [Link]

  • American Chemical Society. Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. Available at: [Link]

  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Available at: [Link]

  • MLI Environmental. (2023, August 29). Hazardous Waste Materials Guide: Corrosive Liquids. Available at: [Link]

  • Lab Manager. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Available at: [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. Chemical Storage. Available at: [Link]

  • Auburn University. Emergency and Spill Response Procedures. Available at: [Link]

  • Certified Safety. OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]

  • High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Available at: [Link]

  • American Chemical Society. Publications & Resources. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.